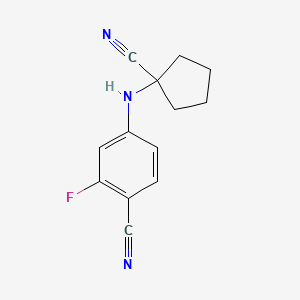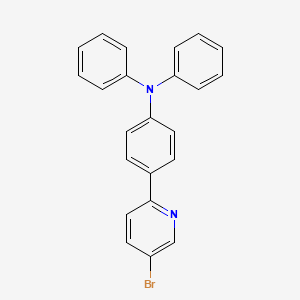
1-Dichlorophosphoryl-4-methyl-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dichlorophosphoryl-4-methyl-benzene is an organophosphorus compound with the molecular formula C7H7Cl2P. It is a derivative of phosphonic acid, where the hydrogen atoms are replaced by a 4-methylphenyl group and two chlorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
1-Dichlorophosphoryl-4-methyl-benzene can be synthesized through several methods. One common method involves the reaction of dimethyl methylphosphonate with a chlorinating agent such as thionyl chloride or phosgene in the presence of a catalytic amount of an inorganic halide . This reaction typically occurs under reflux conditions to ensure complete conversion. Industrial production methods often involve similar chlorination reactions, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-Dichlorophosphoryl-4-methyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: It reacts with alcohols to form dialkyl phosphonates, releasing hydrochloric acid as a byproduct.
Oxidation and Reduction: It can be oxidized to form phosphonic acids or reduced to form phosphines, depending on the reagents and conditions used.
Hydrolysis: It reacts vigorously with water to produce phosphonic acid and hydrochloric acid.
Common reagents used in these reactions include thionyl chloride, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Dichlorophosphoryl-4-methyl-benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Dichlorophosphoryl-4-methyl-benzene involves its reactivity with nucleophiles, such as alcohols and amines. The compound’s chlorine atoms are highly reactive, allowing it to form strong bonds with nucleophiles, resulting in the formation of phosphonate esters or amides. This reactivity is exploited in various chemical synthesis processes.
Vergleich Mit ähnlichen Verbindungen
1-Dichlorophosphoryl-4-methyl-benzene can be compared with other similar compounds, such as:
Methylphosphonyl dichloride: Similar in structure but lacks the 4-methylphenyl group, making it less bulky and potentially less reactive.
Phenyl phosphonic dichloride: Contains a phenyl group instead of a 4-methylphenyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the 4-methylphenyl group, which can influence its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
17566-84-6 |
|---|---|
Molekularformel |
C7H7Cl2OP |
Molekulargewicht |
209.01 g/mol |
IUPAC-Name |
1-dichlorophosphoryl-4-methylbenzene |
InChI |
InChI=1S/C7H7Cl2OP/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3 |
InChI-Schlüssel |
RZEWMEXEGBBRAO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)P(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Tert-butyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B8550256.png)


![Methyl 4-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8550272.png)

![tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B8550292.png)


![2-But-3-ynyl-4-fluoro-benzo[d]thiazole](/img/structure/B8550330.png)
![2-[(4-Chlorophenyl)carbonyl]-3,6-difluorobenzoic acid](/img/structure/B8550340.png)
